molecular formula C19H23N5O3 B2691391 2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide CAS No. 946379-16-4

2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide

Cat. No.: B2691391
CAS No.: 946379-16-4
M. Wt: 369.425
InChI Key: XRPSWXAMZZTXHW-UHFFFAOYSA-N
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Description

2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a pyrazolo[3,4-d]pyridazine core, makes it a promising candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazolo[3,4-d]pyridazine core, followed by functionalization to introduce the isopropyl, phenyl, and methoxyethyl groups.

    Formation of Pyrazolo[3,4-d]pyridazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[3,4-d]pyridazine ring system.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides, aryl halides, and alcohols are used under conditions such as heating or the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.

    Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit kinase enzymes, which play a crucial role in cell signaling and proliferation.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidines: These compounds share a similar core structure and are known for their kinase inhibitory activity.

    Imidazo[1,2-a]pyrimidines: These compounds also have a fused nitrogen-containing heterocycle and are studied for their biological activities.

Uniqueness

2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide is unique due to its specific substituents, which may confer distinct biological activities and chemical properties compared to other similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for scientific research.

Properties

IUPAC Name

N-(2-methoxyethyl)-2-(7-oxo-1-phenyl-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O3/c1-13(2)17-15-11-21-24(14-7-5-4-6-8-14)18(15)19(26)23(22-17)12-16(25)20-9-10-27-3/h4-8,11,13H,9-10,12H2,1-3H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRPSWXAMZZTXHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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